4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine
Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine ring. The triazolopyridazine moiety is substituted with a cyclopropyl group at the 6-position, while the piperidine nitrogen is acylated with a 5-methylthiophene-2-carbonyl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of approximately 394.4 g/mol. While its exact biological activity remains under investigation, analogs of this compound class have demonstrated applications as bromodomain and extraterminal (BET) inhibitors, as seen in related triazolopyridazine derivatives like AZD5153 .
Properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTATXITIGMLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents. These compounds can make specific interactions with different target receptors.
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to interact specifically with different target receptors.
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
The compound 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a novel derivative of triazolo-pyridazine that has been synthesized and evaluated for its biological activity. This compound belongs to a class of molecules that have shown potential in targeting various biological pathways, particularly in cancer therapy.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting with cyclopropyl and triazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific kinase targets. In particular, it has been evaluated for its inhibitory effects on c-Met kinase, a critical player in cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that derivatives containing the triazolo-pyridazine core exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Research has indicated that compounds similar to 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine can effectively inhibit c-Met kinase activity. One study highlighted the structural modifications that enhance binding affinity to the ATP-binding site of c-Met, which is crucial for overcoming drug resistance in cancer therapies .
Pharmacological Profile
The pharmacological profile includes assessments of cytotoxicity, selectivity towards cancer cells versus normal cells, and potential side effects. The compound's selectivity is crucial for minimizing toxicity during therapeutic applications.
Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay across different cell lines:
| Cell Line | Normal Cells (LO2) | Cancer Cells (A549, MCF-7, HeLa) |
|---|---|---|
| IC50 (μM) | ND | 1.06 - 2.73 |
ND indicates that no significant cytotoxicity was detected in normal hepatocyte cells compared to the cancer cell lines .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
Core Modifications
Functional Comparisons
Pharmacological Activity
- Thiophene substituents may modulate binding affinity to acetyl-lysine recognition domains .
- AZD5153: Exhibits potent BET inhibition (IC50 = 2.1 nM for BRD4) and antitumor efficacy in xenograft models. The methoxy group and phenoxyethyl side chain contribute to its pharmacokinetic profile .
- Pyrazole and Benzenesulfonyl Analogues : These derivatives may trade potency for improved solubility or metabolic stability, as seen in sulfonamide-based drugs .
Toxicity and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
